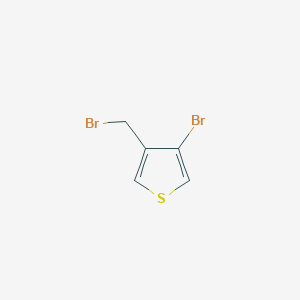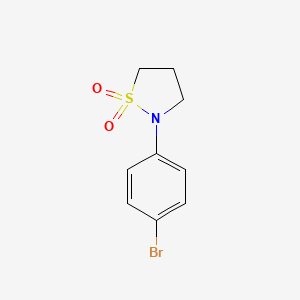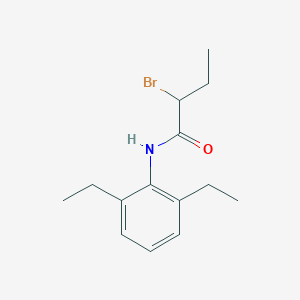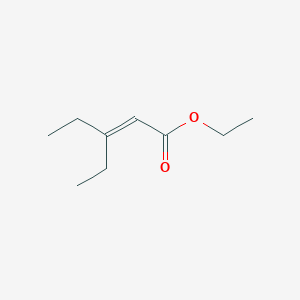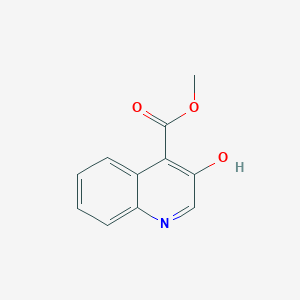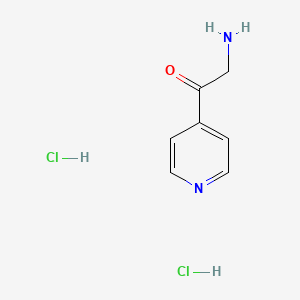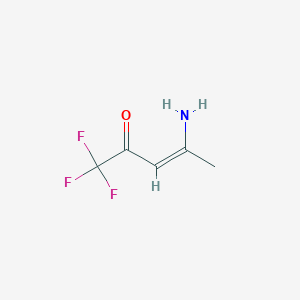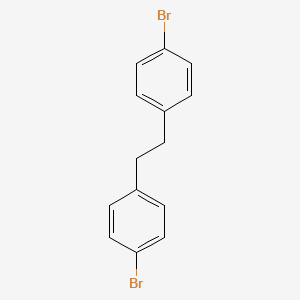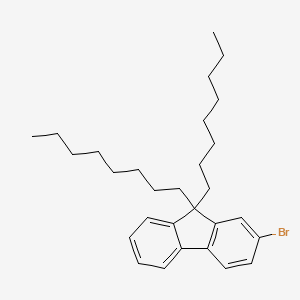
2-Bromo-9,9-dioctyl-9H-fluorene
Overview
Description
2-Bromo-9,9-dioctyl-9H-fluorene is a derivative of fluorene, characterized by the presence of a bromine atom at the second position and two octyl groups at the ninth position. This compound is known for its high molecular weight (469.55 g/mol) and its significant role in organic electronics due to its unique photophysical properties .
Mechanism of Action
Target of Action
It is known that fluorene derivatives are often used in the field of organic electronics , suggesting that their targets could be electronic devices or systems where they contribute to the conduction of electric current.
Mode of Action
2-Bromo-9,9-dioctyl-9H-fluorene is a fluorene derivative that shows π-electron conjugation . This property allows the compound to interact with its targets by facilitating the movement of electrons, which is crucial in electronic applications .
Biochemical Pathways
Its synthesis involves chemical reactions that could be considered analogous to biochemical pathways .
Pharmacokinetics
Its physical properties such as its molecular weight (46955 g/mol) and its form (liquid or solid or semi-solid or lump) can influence its behavior in a given environment .
Result of Action
The primary result of the action of this compound is its contribution to the conduction of electric current in organic electronic devices . It has a high fluorescent and high electron delocalization, which can be used as a non-linear optical (NLO) material .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and light exposure . It is recommended to keep it in a dark place, sealed in dry, at room temperature . These conditions can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-9,9-dioctyl-9H-fluorene typically involves the bromination of 9,9-dioctylfluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent like chloroform or dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which are useful in different applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium or potassium alkoxides, amines, and thiols are commonly used under mild to moderate conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted fluorenes are formed.
Oxidation Products: Oxidized derivatives like fluorenones and fluorenols are common products.
Scientific Research Applications
2-Bromo-9,9-dioctyl-9H-fluorene finds extensive applications in scientific research, particularly in the fields of organic electronics and materials science. Some of its notable applications include:
Organic Light Emitting Diodes (OLEDs): Used as a building block for blue-emitting materials.
Organic Photovoltaics (OPVs): Incorporated into active layers of solar cells to enhance efficiency.
Conducting Polymers: Utilized in the synthesis of conjugated polymers for various electronic applications.
Comparison with Similar Compounds
2-Bromo-9,9-dimethylfluorene: Similar in structure but with methyl groups instead of octyl groups.
9,9-Dioctyl-2,7-dibromofluorene: Contains two bromine atoms at the 2 and 7 positions, offering different reactivity and applications.
Uniqueness: 2-Bromo-9,9-dioctyl-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct electronic properties. The long octyl chains enhance solubility and processability, making it more suitable for solution-based fabrication techniques compared to its shorter-chain analogs .
Properties
IUPAC Name |
2-bromo-9,9-dioctylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41Br/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)27-18-14-13-17-25(27)26-20-19-24(30)23-28(26)29/h13-14,17-20,23H,3-12,15-16,21-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVGRPGDCPNGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514137 | |
| Record name | 2-Bromo-9,9-dioctyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302554-80-9 | |
| Record name | 2-Bromo-9,9-dioctyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-9,9-di-n-octylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
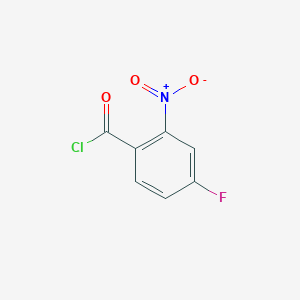
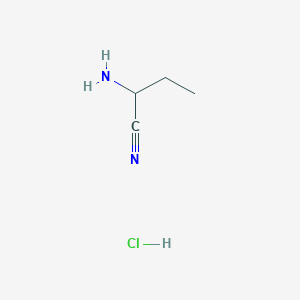
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)
